Product packaging for Auriculin A(Cat. No.:CAS No. 91421-87-3)

Auriculin A

Cat. No.: B1602480
CAS No.: 91421-87-3
M. Wt: 2542.8 g/mol
InChI Key: WUFHQKHAKHCKJG-NNAOVHMHSA-N
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Description

Auriculin A, also known as this compound, is a useful research compound. Its molecular formula is C104H168N38O33S2 and its molecular weight is 2542.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C104H168N38O33S2 B1602480 Auriculin A CAS No. 91421-87-3

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C104H168N38O33S2/c1-8-51(5)80-98(172)124-41-75(150)125-53(7)82(156)129-59(28-29-72(106)147)87(161)137-66(44-143)86(160)123-42-77(152)127-61(34-50(3)4)84(158)122-43-78(153)128-70(96(170)134-64(37-73(107)148)91(165)138-68(46-145)93(167)133-63(36-55-22-14-11-15-23-55)90(164)131-60(100(174)175)27-19-33-119-104(114)115)48-176-177-49-71(140-95(169)69(47-146)139-94(168)67(45-144)136-83(157)56(105)24-16-30-116-101(108)109)97(171)132-62(35-54-20-12-10-13-21-54)85(159)121-39-74(149)120-40-76(151)126-57(25-17-31-117-102(110)111)88(162)142-81(52(6)9-2)99(173)135-65(38-79(154)155)92(166)130-58(89(163)141-80)26-18-32-118-103(112)113/h10-15,20-23,50-53,56-71,80-81,143-146H,8-9,16-19,24-49,105H2,1-7H3,(H2,106,147)(H2,107,148)(H,120,149)(H,121,159)(H,122,158)(H,123,160)(H,124,172)(H,125,150)(H,126,151)(H,127,152)(H,128,153)(H,129,156)(H,130,166)(H,131,164)(H,132,171)(H,133,167)(H,134,170)(H,135,173)(H,136,157)(H,137,161)(H,138,165)(H,139,168)(H,140,169)(H,141,163)(H,142,162)(H,154,155)(H,174,175)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t51-,52-,53-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFHQKHAKHCKJG-NNAOVHMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C104H168N38O33S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238557
Record name Atrial natriuretic factor prohormone (8-33)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2542.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91421-87-3
Record name Atrial natriuretic factor prohormone (8-33)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrial natriuretic factor prohormone (8-33)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Historical Context of Atrial Natriuretic Peptide Anp As Auriculin a

Historical Discovery and Early Characterization as a Cardiac Hormone

The journey to identifying the heart's endocrine function began with morphological observations. In the mid-20th century, researchers noted the presence of secretory-like granules within the atrial muscle cells of mammals, though their function remained elusive. dergipark.org.tr Decades later, a groundbreaking experiment in 1981 by Adolfo José de Bold and his team provided the crucial functional evidence. nih.govnih.gov They demonstrated that injecting extracts from rat atria—but not from the ventricles—into other rats induced a powerful and rapid increase in the excretion of sodium (natriuresis) and water (diuresis). nih.govexpasy.org

This seminal finding, published in 1981, was the first concrete proof that the heart synthesized and released a substance with hormonal activity. nih.govsigmaaldrich.com This "atrial natriuretic factor" (ANF), as it was initially termed, was shown to not only affect the kidneys but also to lower systemic blood pressure. dergipark.org.trnih.gov The primary stimulus for its release was identified as the mechanical stretching of the atrial walls, which occurs in response to increased blood volume. expasy.org This established a direct link between the heart's perception of "fullness" and its ability to regulate that volume, confirming its role as an endocrine gland. expasy.orgwikipedia.org

The discovery of this cardiac hormone opened an entirely new field of cardiovascular research, leading to a deeper understanding of fluid and electrolyte balance, blood pressure regulation, and the pathophysiology of conditions like heart failure and hypertension. wikipedia.orgnih.gov

Evolving Terminology: Auriculin A as a Synonymous Representation of Atrial Natriuretic Peptide

Following de Bold's discovery, a global research effort ensued to isolate, purify, and characterize the active substance from atrial extracts. dergipark.org.tr This intense period of investigation led to the identification of several active peptides of varying amino acid lengths by different laboratories. As a result, a variety of names emerged for what was essentially the same family of peptides. dergipark.org.tranatoljcardiol.com

These names included:

Atrial Natriuretic Factor (ANF) wikipedia.org

Cardionatrin dergipark.org.tr

Atriopeptin wikipedia.orgcollinsdictionary.com

Cardiodilatin wikipedia.orgdrugbank.com

Auriculin collinsdictionary.comnih.gov

The term "Auriculin," derived from the Latin auricula for auricle (atrium), was used to name peptides isolated from the atria. nih.govcapes.gov.br Specifically, different forms were identified and labeled, such as this compound and Auriculin B. uniprot.orgnih.gov For instance, a 24-amino acid peptide was characterized as "auriculin B," while cDNA sequence analysis revealed that "auriculin" corresponded to 25 amino acids at the C-terminus of a 152-amino acid precursor protein. nih.govnih.gov

Ultimately, as the structures and functions of these various isolates were fully elucidated, the scientific community moved towards a standardized nomenclature. "Atrial Natriuretic Peptide" (ANP) became the most widely accepted term, representing the primary 28-amino acid circulating hormone in humans. dergipark.org.trwikipedia.orgmdpi.com Today, terms like this compound, atriopeptin, and ANF are considered historical synonyms for ANP, reflecting the early, competitive, and exciting phase of its discovery. wikipedia.organatoljcardiol.comdrugbank.com

Structural Classification as a Natriuretic Peptide

This compound, or ANP, is a polypeptide hormone belonging to the natriuretic peptide family, which also includes B-type natriuretic peptide (BNP) and C-type natriuretic peptide (CNP). nih.govexpasy.org A defining structural feature shared by all members of this family is a 17-amino acid ring formed by a disulfide bond. expasy.orgwikipedia.org

The biologically active form of human ANP is a 28-amino acid peptide. wikipedia.orgmdpi.com The critical ring structure is created by a disulfide bridge connecting two cysteine residues at positions 7 and 23 of the peptide chain. sigmaaldrich.comwikipedia.org This ring is essential for the peptide's biological activity, including its ability to bind to its receptors and exert its natriuretic and vasodilatory effects. dergipark.org.tr

The amino acid sequence for human ANP (1-28) is: Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr sigmaaldrich.com

The rat equivalent differs by only one amino acid within the ring (Isoleucine instead of Methionine at position 12). anatoljcardiol.com ANP is synthesized as a larger precursor molecule, preproANP (151 amino acids), which is cleaved to proANP (126 amino acids) and stored in atrial granules. nih.gov Upon stimulation, proANP is processed to release the active 28-amino acid ANP into circulation. nih.gov

Data Tables

Table 1: Timeline of Key Discoveries

YearDiscoveryKey Researchers/GroupsSignificance
1956 Identification of "dense granules" in atrial muscle cells.KischFirst morphological suggestion of a secretory function in the heart. expasy.org
1981 Demonstration that rat atrial extracts cause potent natriuresis and diuresis.Adolfo J. de Bold et al.First functional proof of a cardiac hormone; established the heart as an endocrine organ. nih.govnih.govnih.gov
1983-1984 Isolation, purification, and sequencing of multiple active peptides from atria.Various laboratoriesLed to the characterization of different forms and the emergence of various names like Auriculin and Atriopeptin. dergipark.org.trmdpi.com
1984 Cloning and sequence analysis of the cDNA for the rat ANF precursor.Zivin et al.Revealed that Auriculin corresponds to the C-terminus of a 152-amino acid precursor. nih.gov

Table 2: Evolving Nomenclature for Atrial Peptides

TermOrigin/NotesCurrent Status
Atrial Natriuretic Factor (ANF) One of the earliest terms, widely used after the initial discovery. wikipedia.orgLargely superseded by ANP, but still used as a synonym. collinsdictionary.com
Auriculin (A, B, etc.) Named for the auricle (atrium); different forms (e.g., this compound) were isolated. capes.gov.bruniprot.orgHistorical synonym for ANP. collinsdictionary.comdrugbank.com
Atriopeptin Another early name for peptides isolated from the atria. anatoljcardiol.comHistorical synonym for ANP. collinsdictionary.comdrugbank.com
Cardionatrin Emphasized its cardiac origin and natriuretic function. dergipark.org.trHistorical synonym for ANP. drugbank.com
Atrial Natriuretic Peptide (ANP) Became the standardized term for the primary circulating hormone. wikipedia.orgThe accepted and most common scientific name. nih.govmdpi.com

Molecular Biology and Biogenesis of Atrial Natriuretic Peptide

Genomic Organization and Transcriptional Regulation of the NPPA Gene

The blueprint for ANP is held within the natriuretic peptide A (NPPA) gene. In humans, this gene is located on the short (p) arm of chromosome 1, specifically in the band 1p36.22. wikipedia.orgnih.gov It exists in a tandem cluster with the NPPB gene, which codes for B-type natriuretic peptide (BNP), suggesting they arose from a common ancestral gene. oup.comnih.gov The human NPPA gene is structured with three exons separated by two introns. wikipedia.orgoup.comnih.govmdpi.com This organization dictates the sequence of the initial protein product.

The expression of the NPPA gene is not constant; it is dynamically regulated by a variety of physiological and pathological signals. oup.com The most significant physiological stimulus for NPPA transcription is the mechanical stretching of the atrial walls, which occurs with increased blood volume. oup.comresearchgate.netresearchgate.net This mechanical stress triggers a cascade of intracellular signals that enhance gene expression.

Several transcription factors are essential for controlling NPPA expression. Key among these are cardiac-specific factors like GATA4 and Nkx2-5, which ensure the gene is primarily active in heart muscle cells. researchgate.net The gene's promoter region contains specific DNA sequences (cis-elements) to which these factors bind to regulate its transcription. oup.com Hormonal signals also play a role; for example, glucocorticoids can up-regulate NPPA gene expression. oup.com Furthermore, a natural antisense transcript, NPPA-AS1, has been identified as a modulator of NPPA expression, adding another layer of post-transcriptional control. scienceopen.comjci.org

Biosynthesis and Post-Translational Processing of PreproANP to Mature ANP

The production of the biologically active ANP hormone, known as Auriculin A, is a multi-step process involving the synthesis of a precursor molecule and its subsequent modifications.

Synthesis of PreproANP : The process begins with the transcription of the NPPA gene into messenger RNA (mRNA), which is then translated into a 151-amino acid precursor protein called preproANP. wikipedia.orgmdpi.comnih.gov

Formation of proANP : PreproANP contains a 25-amino acid signal peptide at its N-terminus that directs it to the secretory pathway. wikipedia.orgnih.gov This signal sequence is quickly cleaved off, resulting in a 126-amino acid intermediate known as proANP. wikipedia.orgmdpi.comnih.gov ProANP is the primary storage form of the hormone within the atrial cardiomyocytes. wikipedia.orgnih.gov

Cleavage to Mature ANP (this compound) : The final and crucial step is the conversion of proANP into the active hormone. This is accomplished by a specific enzyme, the transmembrane serine protease corin (B2432093). exlibrisgroup.comontosight.ainih.gov Corin cleaves proANP between an arginine and a serine residue (Arg98-Ser99), releasing the C-terminal 28-amino acid peptide. nih.govresearchgate.net This 28-amino acid fragment is the mature, biologically active Atrial Natriuretic Peptide, also known as this compound. nih.gov

The table below summarizes the key molecules in the ANP biosynthetic pathway.

Table 1: Key Molecules in ANP Biosynthesis
Molecule Number of Amino Acids Description
PreproANP 151 The initial precursor protein translated from the NPPA gene. wikipedia.orgnih.gov
ProANP 126 The prohormone formed after cleavage of the signal peptide; this is the main storage form. wikipedia.orgnih.gov
This compound (Mature ANP) 28 The biologically active C-terminal peptide released after cleavage of proANP by corin. nih.gov

Intracellular Storage and Regulated Release Mechanisms from Cardiomyocytes

Following its synthesis, proANP is packaged and stored in specialized, dense-core secretory granules within the atrial cardiomyocytes. mdpi.comresearchgate.netnih.gov These granules are often found concentrated near the nucleus of the heart muscle cells. researchgate.net Storing ANP in its prohormone state allows for a large reserve to be available for rapid deployment in response to physiological demands.

The principal trigger for the release of ANP is the mechanical stretching of the atrial walls, a direct consequence of increased blood volume and atrial pressure. researchgate.netresearchgate.netnih.gov This stretch initiates a signaling cascade within the cardiomyocyte. A key event in this cascade is an increase in the intracellular concentration of calcium ions (Ca2+), which is critical for initiating the release process. nih.gov

The release occurs via exocytosis, a process where the secretory granules fuse with the cell membrane and expel their contents, including proANP, into the surrounding space and bloodstream. researchgate.net As proANP is secreted, it is efficiently cleaved into the active ANP (this compound) by the corin enzyme, which is located on the surface of the cardiomyocytes. wikipedia.orgexlibrisgroup.com

While atrial stretch is the primary stimulus, other factors can modulate ANP secretion. These include various hormones and signaling molecules. For instance, endothelin-1 (B181129), epinephrine, and vasopressin have been shown to stimulate ANP release. wikipedia.orgoup.comahajournals.org This complex regulatory network ensures that ANP is released precisely when needed to help manage blood pressure and volume.

The table below outlines the primary stimuli and inhibitors of ANP release.

Table 2: Regulators of ANP Release from Cardiomyocytes
Factor Effect on ANP Release Primary Mechanism
Atrial Stretch Stimulation Main physiological trigger due to increased blood volume. researchgate.netnih.gov
Endothelin-1 Stimulation Potent stimulator and augments stretch-induced release. wikipedia.orgoup.com
Epinephrine Stimulation Hormonal stimulation. ahajournals.org
Vasopressin Stimulation Hormonal stimulation. ahajournals.org
Nitric Oxide (NO) Inhibition Acts via the intracellular messenger cGMP. oup.com

Receptor Pharmacology and Signal Transduction Cascades Mediated by Atrial Natriuretic Peptide

Natriuretic Peptide Receptor Subtype Activation: NPR-A, NPR-B, and NPR-C Interactions

The biological actions of natriuretic peptides, including Auriculin A, are initiated by their interaction with three distinct membrane-bound receptor subtypes: Natriuretic Peptide Receptor-A (NPR-A), Natriuretic Peptide Receptor-B (NPR-B), and Natriuretic Peptide Receptor-C (NPR-C). mdpi.comnih.gov These receptors, also known as NPR1, NPR2, and NPR3 respectively, are transmembrane proteins with an extracellular ligand-binding domain, a single transmembrane segment, and an intracellular domain. oup.comoup.comresearchgate.net

NPR-A (or Guanylyl Cyclase-A, GC-A): This is the principal receptor for both Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP). nih.govfrontiersin.orgabcam.com this compound, as an ANP analog, primarily binds to and activates NPR-A. NPR-A possesses intrinsic guanylyl cyclase activity, meaning its intracellular domain functions as an enzyme. nih.govoup.com The activation of NPR-A is a key step in regulating blood pressure and fluid balance. nih.govabcam.com NPR-A is highly expressed in tissues such as the kidney, adrenal glands, and vascular smooth muscle cells. oup.comabcam.com

NPR-B (or Guanylyl Cyclase-B, GC-B): This receptor is also a guanylyl cyclase-linked receptor, similar in structure to NPR-A. oup.comabcam.com However, its primary endogenous ligand is C-type Natriuretic Peptide (CNP), not ANP or BNP. frontiersin.orgabcam.com Therefore, this compound has a much lower affinity for NPR-B. abcam.com The activation of NPR-B is particularly important for processes like long bone growth. nih.gov

The specificity of the interaction between the peptide and the receptor subtype dictates the physiological response. oup.com For this compound, the high-affinity binding to NPR-A is the critical event that initiates its characteristic vasodilatory and natriuretic effects.

Guanylyl Cyclase-A Activation and Cyclic Guanosine (B1672433) Monophosphate (cGMP) Generation

The binding of this compound to the extracellular domain of NPR-A induces a conformational change in the receptor. nih.gov This allosterically activates the receptor's intracellular guanylyl cyclase catalytic domain. nih.gov The activated enzyme then catalyzes the conversion of guanosine triphosphate (GTP) into the intracellular second messenger, cyclic 3',5'-guanosine monophosphate (cGMP). nih.govnih.govmdpi.com This leads to a marked and dose-dependent increase in intracellular cGMP levels in target tissues. nih.gov

This elevation of cGMP is the central signaling event that mediates the biological actions of this compound. nih.govnih.govmdpi.com The ANP/NPR-A/cGMP signaling pathway is fundamental to a variety of physiological actions, including vasodilation, natriuresis (sodium excretion), and diuresis (urine production). nih.govmdpi.com Studies have clearly demonstrated a direct correlation between ANP-induced cGMP accumulation and physiological responses like vasodilation and increased glomerular filtration rate (GFR). nih.govmdpi.com

cGMP-Dependent Protein Kinase (PKG) Signaling and Phosphorylation Events

Once generated, cGMP exerts its effects by binding to and activating specific downstream effector molecules. nih.govmdpi.com In many cell types, particularly smooth muscle cells, the primary effector for cGMP is cGMP-dependent protein kinase (PKG), a serine/threonine protein kinase. proteinkinase.biznih.gov There are two main isoforms, PKG I and PKG II. proteinkinase.bizmdpi.com

The binding of cGMP to the regulatory domain of PKG causes a conformational change that activates its catalytic domain. proteinkinase.biz Activated PKG then phosphorylates a variety of intracellular proteins on serine and threonine residues. nih.gov These phosphorylation events alter the function of target proteins, leading to the ultimate physiological response. nih.gov

Key downstream targets of PKG phosphorylation that mediate the effects of this compound include:

Proteins regulating intracellular calcium levels: PKG can phosphorylate proteins that lead to a decrease in intracellular calcium concentration in vascular smooth muscle cells, promoting relaxation and vasodilation. nih.gov

Ion channels: PKG can directly or indirectly modulate the activity of various ion channels, such as ATP-sensitive potassium (K-ATP) channels, which can influence cellular excitability. plos.org

Phosphodiesterases (PDEs): cGMP can activate certain PDEs, which are enzymes that hydrolyze cyclic nucleotides. nih.gov For example, PKG can stimulate PDE2, which can then hydrolyze cyclic adenosine (B11128) monophosphate (cAMP), creating a point of crosstalk between the two signaling pathways. nih.gov

The activation of this cGMP-PKG signaling cascade is crucial for effects such as the relaxation of vascular smooth muscle and the regulation of renal function. nih.govnih.gov

Interplay with Complementary Intracellular Signaling Pathways

The signaling pathway initiated by this compound does not operate in isolation. It engages in significant interplay with other major intracellular signaling systems, often in an antagonistic manner.

Renin-Angiotensin-Aldosterone System (RAAS): One of the most significant interactions is the counter-regulation of the RAAS. The ANP/cGMP pathway directly opposes the actions of angiotensin II, a potent vasoconstrictor. nih.gov Studies show that ANP, via PKG I activation, can suppress angiotensin II-stimulated increases in intracellular calcium. nih.gov Furthermore, this compound has been shown to decrease plasma renin activity and aldosterone (B195564) levels, key components of the RAAS. nih.gov

Calcium (Ca2+) Signaling: As mentioned, the ANP/cGMP/PKG pathway can antagonize Ca2+ release and the activation of protein kinase C (PKC). nih.govnih.gov In cardiac myocytes, this pathway selectively inhibits the calcium responses triggered by angiotensin II, but not those stimulated by beta-adrenergic agonists, demonstrating a specific modulation of Gαq-coupled receptor signaling. nih.gov

Cyclic Adenosine Monophosphate (cAMP) Pathway: The ANP pathway can influence cAMP levels. In some cells, the activation of cGMP-stimulated PDE2 leads to decreased intracellular cAMP concentrations. nih.gov However, there is also evidence for complex crosstalk where PKG and cAMP-dependent protein kinase (PKA) can phosphorylate each other's substrates, and even each other, suggesting a highly integrated network. mdpi.com

This intricate network of interactions allows the signaling cascade initiated by this compound to exert fine-tuned control over cardiovascular and renal homeostasis. uniprot.orgnih.gov

Physiological Regulation and Preclinical Pharmacological Modulation by Atrial Natriuretic Peptide

Cardiovascular Systemic Regulation in Experimental Models

Auriculin A exerts profound effects on the cardiovascular system, primarily through its vasodilatory actions and its ability to modulate myocardial function. These effects collectively contribute to its role in blood pressure regulation and its potential as a therapeutic agent in cardiovascular diseases.

Vasodilation Mechanisms and Vascular Smooth Muscle Cell Responses

This compound induces vasodilation through a direct action on vascular smooth muscle cells. anatoljcardiol.com This process is initiated by the binding of this compound to its specific receptors on the surface of these cells. This binding activates guanylate cyclase, leading to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). anatoljcardiol.comcvphysiology.com The elevated cGMP then acts as a secondary messenger, triggering a cascade of events that ultimately results in the relaxation of the smooth muscle, leading to vasodilation and a reduction in peripheral resistance. anatoljcardiol.com In experimental settings, this compound has been shown to selectively vasodilate certain vascular beds, such as intestinal smooth muscle, while having a less pronounced effect on others. uniprot.orguniprot.org This vasorelaxant property is a key contributor to the blood pressure-lowering effects observed with this compound administration in various animal models. dergipark.org.tr

Myocardial Function Modulation and Anti-Hypertrophic Effects in Preclinical Settings

Beyond its effects on the vasculature, this compound also directly influences myocardial function and exhibits anti-hypertrophic properties. In preclinical studies, ANP, the family to which this compound belongs, has been shown to have a local anti-hypertrophic function in the heart, independent of its systemic blood pressure-lowering effect. nih.gov Animal models have demonstrated that a deficiency in ANP can lead to salt-sensitive hypertension and cardiac hypertrophy. nih.gov Furthermore, early expression of the gene encoding ANP has been linked to ventricular hypertrophy in both in vitro and in vivo models. wikipedia.org The administration of ANP has been shown to inhibit cardiac hypertrophy and myocardial fibrosis, counteracting the effects of the renin-angiotensin-aldosterone system. researchgate.net These findings suggest that this compound may play a protective role in the heart, preventing the adverse remodeling associated with conditions like hypertension and heart failure. nih.govresearchgate.net

Renal Systemic Regulation in Experimental Models

The renal effects of this compound are central to its role in regulating fluid and electrolyte balance. It influences glomerular hemodynamics, tubular transport, and the renin-angiotensin-aldosterone system to promote natriuresis and diuresis.

Glomerular Hemodynamics and Filtration Rate Modulation

A key renal action of this compound is its ability to increase the glomerular filtration rate (GFR). nih.govnih.gov This effect is primarily achieved by altering the resistance of the afferent and efferent arterioles. This compound causes dilation of the afferent arteriole and constriction of the efferent arteriole, leading to an increase in glomerular capillary hydrostatic pressure and, consequently, a higher GFR. scielo.br This unique hemodynamic action allows for an increase in filtration even in the face of unchanged or even decreased renal blood flow. scielo.br Studies in rats have demonstrated that the natriuretic and diuretic effects of this compound are closely linked to this increase in GFR. nih.gov When the GFR is returned to control levels, the enhanced excretion of sodium and water is abolished, highlighting the critical role of GFR modulation in the renal actions of this compound. nih.gov

Renal Tubular Transport Mechanisms and Electrolyte Homeostasis

This compound also directly affects renal tubular transport to promote the excretion of sodium and water, a process crucial for maintaining electrolyte homeostasis. nih.gov Research has shown that ANP can inhibit sodium reabsorption in the collecting duct. annualreviews.org This is mediated through a cGMP-dependent mechanism that inhibits sodium channels in the luminal membrane of the collecting duct cells. annualreviews.org By inhibiting sodium uptake, this compound reduces the amount of sodium reabsorbed back into the bloodstream, leading to increased sodium excretion (natriuresis) and, consequently, increased water excretion (diuresis). nih.govnih.gov This action on the renal tubules complements the effects on glomerular hemodynamics to produce a potent natriuretic and diuretic response. nih.gov

Renin-Angiotensin-Aldosterone System Axis Attenuation

This compound exerts an inhibitory influence on the renin-angiotensin-aldosterone system (RAAS), a key hormonal cascade involved in blood pressure regulation and sodium retention. scielo.brnih.gov It has been demonstrated in preclinical models that this compound can decrease plasma renin activity and aldosterone (B195564) levels. nih.gov The suppression of renin secretion is thought to be due to the increased sodium load to the macula densa resulting from the elevated GFR. scielo.br Additionally, this compound directly inhibits the synthesis and secretion of aldosterone from the adrenal glands. scielo.brnih.gov By attenuating the RAAS, this compound counteracts the salt- and water-retaining effects of angiotensin II and aldosterone, further contributing to its natriuretic, diuretic, and blood pressure-lowering properties. dergipark.org.trscielo.br This interaction highlights the integrated role of this compound in the neurohormonal regulation of cardiovascular and renal function. researchgate.netscielo.br

Neurohumoral and Endocrine System Intersections in Preclinical Research

This compound exerts profound effects on the neurohumoral and endocrine systems, primarily through its interaction with the renin-angiotensin-aldosterone system (RAAS), the sympathetic nervous system, and its influence on vasopressin secretion. These interactions are crucial for its role in regulating blood pressure and fluid balance.

Preclinical studies have consistently demonstrated that this compound and other ANPs are potent inhibitors of the RAAS. uct.ac.zanih.gov In experimental models, administration of Auriculin has been shown to decrease plasma renin activity and aldosterone secretion. nih.govnih.gov This inhibitory action is a key mechanism through which this compound promotes natriuresis (sodium excretion) and diuresis (urine production), contributing to a reduction in blood volume and pressure. nih.govnih.gov The suppression of aldosterone, a hormone that promotes sodium and water retention, is a direct effect on the adrenal glands. nih.gov

The sympathetic nervous system, which is involved in the "fight or flight" response and increases heart rate and blood pressure, is also modulated by this compound. frontiersin.org Experimental models suggest that ANP can attenuate the effects of sympathetic stimulation. uct.ac.za This includes reducing the release of norepinephrine, a key neurotransmitter of the sympathetic nervous system. nih.gov By counteracting sympathetic overactivity, this compound contributes to vasodilation and a decrease in cardiac preload and afterload. frontiersin.org

Furthermore, this compound interacts with vasopressin, also known as antidiuretic hormone (ADH), which is released from the pituitary gland and promotes water reabsorption in the kidneys. nih.gov ANP has been shown to inhibit the release of vasopressin and also to counteract its effects at the level of the kidney's collecting ducts. nih.gov This antagonism of vasopressin further enhances water excretion, complementing the natriuretic and diuretic effects of this compound. nih.gov

Table 1: Effects of this compound on Neurohumoral and Endocrine Parameters in Preclinical Models

Parameter Animal Model Effect of this compound Reference
Plasma Renin Activity Dogs nih.gov
Plasma Aldosterone Dogs nih.gov
Renin Secretory Rate Dogs nih.gov
Mean Blood Pressure Dogs nih.gov
Sympathetic Nerve Activity - Attenuated uct.ac.za
Vasopressin Action - Inhibited nih.gov

Metabolic Homeostasis Modulation in Experimental Models

Beyond its well-established cardiovascular and renal effects, emerging preclinical evidence indicates that this compound and the broader ANP family play a role in modulating metabolic homeostasis, particularly in lipid and glucose metabolism.

Research has shown that ANPs can exert significant lipolytic effects, meaning they can stimulate the breakdown of fats stored in adipose tissue. nih.gov This process leads to the release of free fatty acids into the bloodstream, which can then be used for energy. nih.gov In adipose tissue, ANP signaling is mediated through cGMP-dependent pathways that can activate hormone-sensitive lipase, a key enzyme in lipolysis. nih.gov Experimental models have demonstrated that ANPs can influence lipid metabolism and energy homeostasis by promoting the "browning" of white adipose tissue, a process that increases thermogenesis and energy expenditure. uniprot.orgmdpi.com

The influence of this compound on glucose homeostasis is also an area of active investigation. frontiersin.orgplos.orgresearchgate.netplos.orgnih.gov While the direct effects are complex and still being fully elucidated, the interplay between ANP and insulin (B600854) is noteworthy. Some studies suggest that ANPs can influence insulin secretion and sensitivity. mdpi.com Given the close relationship between obesity, insulin resistance, and cardiovascular disease, the metabolic actions of this compound on both lipid and glucose metabolism represent a significant area of interest for its potential therapeutic applications. nih.govsdu.dk

Table 2: Metabolic Effects of Atrial Natriuretic Peptides in Experimental Models

Metabolic Process Experimental System Observed Effect Reference
Lipolysis Human fat cells nih.gov
Lipid Mobilization In vivo nih.gov
Adipocyte Browning Experimental models mdpi.com
Energy Expenditure Experimental models uniprot.org
Glucose Homeostasis Rodent models Modulated frontiersin.orgresearchgate.net

Immunomodulatory Properties and Cellular Responses in Experimental Systems

Preclinical research has unveiled the immunomodulatory potential of this compound and other atrial natriuretic peptides, highlighting their ability to influence inflammatory responses and the function of various immune cells. nih.gov

ANPs have demonstrated anti-inflammatory effects in a variety of experimental settings. mdpi.com They have been shown to inhibit the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from immune cells like macrophages. nih.govmdpi.com This suppression of inflammatory mediators is significant, as chronic inflammation is implicated in the pathophysiology of numerous cardiovascular diseases. nih.gov The anti-inflammatory actions of ANP are often mediated through the cGMP signaling pathway, which can interfere with key inflammatory signaling cascades like NF-κB. nih.gov

In addition to modulating cytokine production, ANPs can influence the behavior of various immune cells. frontiersin.org For instance, studies have suggested that ANP can affect the proliferation and differentiation of T-lymphocytes and modulate the activity of natural killer (NK) cells. mdpi.com In the context of acute kidney injury, B-lymphocytes have been identified as a source of the chemokine CCL7, which recruits other immune cells; the broader implications for ANP in this context are an area of ongoing research. aai.org These findings from experimental systems suggest that the physiological role of this compound extends beyond its hemodynamic and renal functions to encompass the regulation of the immune system. sciencedaily.com

Table 3: Immunomodulatory Effects of Atrial Natriuretic Peptides in Experimental Systems

Immune Parameter Experimental System Observed Effect of ANP Reference
Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Macrophages nih.govmdpi.com
NF-κB Activation - Inhibited nih.gov
T-lymphocyte Proliferation/Differentiation - Modulated mdpi.com
Natural Killer (NK) Cell Activity - Modulated mdpi.com
Chemokine Production (e.g., CCL7 by B-cells) Murine model of AKI Potential for modulation aai.org

Preclinical Pharmacological Investigations and Biological Activities of Atrial Natriuretic Peptide

In Vitro Studies at Cellular and Tissue Levels

In vitro investigations have been fundamental in characterizing the direct effects of Auriculin A on various cell types and isolated tissues, providing insights into its mechanisms of action at a molecular and cellular level.

Studies using cultured cells have demonstrated that this compound exerts significant effects on cardiomyocytes, cardiac fibroblasts, and vascular smooth muscle cells. In cultured rat atrial cells, agents that increase intracellular calcium or activate protein kinase C were found to stimulate the secretion of ANP. ahajournals.org In cardiomyocytes, ANP has been shown to have anti-hypertrophic properties, inhibiting cell growth and proliferation. mdpi.com This effect is mediated by the NPR-A/cGMP pathway, which can inhibit signaling pathways involved in cardiac hypertrophy, such as the transient receptor potential subfamily C (TRPC-6) channel. mdpi.com Furthermore, ANP can antagonize apoptosis in cardiomyocytes. ahajournals.org

In cardiac fibroblasts, ANP inhibits proliferation and fibrosis, processes that contribute to adverse cardiac remodeling. ahajournals.orgoup.com The peptide also influences endothelial cells, where it can increase systemic endothelial permeability, contributing to the regulation of intravascular volume. mdpi.com Beyond the cardiovascular system, ANP has been shown to promote lipolysis in isolated adipocytes through a cGMP-dependent mechanism. nih.gov

Table 1: Summary of In Vitro Effects of this compound (ANP) on Various Cell Types
Cell TypeObserved EffectKey Mechanistic PathwayReference
CardiomyocytesInhibition of hypertrophy; Antagonism of apoptosis; Inhibition of cell growthNPR-A/cGMP/PKG signaling; Inhibition of TRPC-6 mdpi.comahajournals.org
Cardiac FibroblastsInhibition of proliferation and fibrosisNPR-A/cGMP signaling ahajournals.orgoup.com
Vascular Smooth Muscle CellsRelaxation/VasodilationNPR-A/cGMP signaling cvphysiology.comahajournals.org
Endothelial CellsIncreased permeability; Inhibition of endothelin-1 (B181129) synthesisNPR-A signaling mdpi.comoup.com
AdipocytesPromotion of lipolysis and mitochondrial respirationcGMP-dependent pathway; PKG-p38 MAPK pathway nih.gov
Renal Tubular CellsInhibition of sodium reabsorptioncGMP-dependent phosphorylation of ENaC; Inhibition of Na+-K+-ATPase wikipedia.orgphysiology.org

Experiments using isolated perfused organs have provided critical information on the integrated physiological effects of this compound. In isolated, perfused heart preparations from rabbits and rats, atrial distension stimulates the release of a substance with the smooth muscle relaxant properties of ANP. oup.comahajournals.org In isolated rat hearts, ANP perfusion has been shown to reduce myocardial infarct size in ischemia-reperfusion models. scielo.br Studies on isolated bullfrog hearts, however, showed that frog ANP did not produce significant effects on atrial or ventricular tension, whereas C-type natriuretic peptide (CNP) did. bioone.org

Vascular reactivity assessments consistently demonstrate that this compound is a potent vasodilator. ahajournals.org In vitro, it causes the relaxation of precontracted vascular strips from tissues like the aorta. ahajournals.org This vasorelaxant effect is mediated directly on the smooth muscle cells and is associated with an accumulation of cGMP. ahajournals.org Studies on isolated perfused rat kidneys have shown that ANP induces potent diuretic and natriuretic effects. dergipark.org.tr It acts on the renal vasculature to increase the glomerular filtration rate (GFR) and directly on renal tubules to inhibit sodium and water reabsorption. ahajournals.orgnih.govnih.gov

Table 2: Findings from Isolated Organ Perfusion Studies with this compound (ANP)
Isolated Organ/TissueAnimal ModelKey FindingReference
HeartRat, RabbitAtrial stretch stimulates ANP release; ANP reduces ischemia-reperfusion injury. oup.comahajournals.orgscielo.br
Dorsal AortaBullfrogANP produced a significant, concentration-dependent relaxant effect. bioone.org
Aortic StripsRabbitANP has high-affinity binding sites and causes relaxation.
KidneyRatInduces marked diuresis and natriuresis; Increases GFR. ahajournals.orgdergipark.org.tr
Mesenteric ArteriesRatDemonstrated rapid hydrolysis (metabolism) of ANP. bac-lac.gc.ca

Cell Line Response Characterization and Mechanistic Elucidation

In Vivo Animal Model Studies of Systemic and Organ-Specific Effects

In vivo studies using various animal models have been crucial for understanding the systemic and organ-specific effects of this compound in complex physiological and pathophysiological contexts.

Animal models have firmly established the role of this compound in blood pressure regulation and cardiac remodeling. nih.gov Genetically engineered mice lacking the gene for ANP (Nppa knockout) develop salt-sensitive hypertension and significant cardiac hypertrophy, which is exacerbated by a high-salt diet. nih.govoup.com Similarly, mice with a deficiency in the NPR-A receptor exhibit hypertension and severe cardiac hypertrophy and fibrosis, highlighting that the protective effects are mediated through this receptor. oup.commdpi.comahajournals.org

Conversely, the administration of ANP in animal models of cardiovascular disease has shown beneficial effects. mdpi.com In models of pressure overload-induced cardiac hypertrophy, ANP administration reduces adverse cardiac remodeling. mdpi.com In rats with chronic myocardial infarction, exogenous ANP was found to reduce cardiac remodeling. mdpi.com ANP transgenic mice with elevated plasma levels of the peptide exhibit chronic hypotension. oup.com These findings collectively indicate that ANP acts as an endogenous counter-regulatory hormone against hypertension and maladaptive cardiac hypertrophy. nih.govmdpi.com

Table 3: Effects of this compound (ANP) in Animal Models of Cardiovascular Dysregulation
Animal ModelType of ModelKey FindingReference
MouseANP (Nppa) KnockoutDevelop salt-sensitive hypertension and cardiac hypertrophy. nih.govoup.com
MouseNPR-A Receptor KnockoutExhibits hypertension, severe cardiac hypertrophy, and fibrosis. oup.commdpi.comahajournals.org
MouseANP Transgenic (Overexpression)Display chronic hypotension. oup.com
RatPressure Overload-Induced HypertrophyANP administration inhibits cardiac remodeling. mdpi.com
RatChronic Myocardial InfarctionExogenous ANP reduces cardiac remodeling. mdpi.com

The renal effects of this compound have been extensively studied in various animal models. In anesthetized dogs, intravenous administration of this compound led to a significant decrease in blood pressure, an increase in GFR, and profound diuresis and natriuresis. nih.gov These effects were accompanied by a reduction in plasma renin activity and aldosterone (B195564) levels, demonstrating ANP's ability to counteract the renin-angiotensin-aldosterone system. nih.gov

In models of acute kidney injury (AKI), the role of ANP is complex. Fluid overload is a known risk factor for developing AKI. nih.govd-nb.info ANP is released in response to hypervolemia and acts to promote fluid excretion, which can be a protective compensatory mechanism. ahajournals.orgd-nb.info Preclinical studies have suggested a therapeutic potential for ANP in AKI by enhancing GFR and renal blood flow. physiology.orgmdpi.com However, the success of translating these findings has been mixed. For instance, in rats with aldosterone-induced glomerular injury, the damage was more severe in ANP-deficient mice, suggesting a protective role for endogenous ANP in the kidney. jci.org Studies in rat models of ischemia-reperfusion injury have shown that ANP can be protective. scielo.br

The protective effects of this compound have been investigated in models of myocardial ischemia-reperfusion (I/R) injury. oup.comscielo.br In a canine model where the coronary artery was occluded and then reperfused, intravenous administration of ANP during the event reduced the incidence of ventricular extrasystoles and limited the infarct size. oup.com Similarly, in isolated rat hearts subjected to I/R, ANP perfusion also reduced myocardial infarct size, an effect linked to the generation of nitric oxide. scielo.br These studies suggest that ANP has direct cardioprotective effects beyond its systemic hemodynamic actions, potentially by acting as a local autocrine or paracrine factor to inhibit apoptosis and inflammation associated with reperfusion injury. oup.com

Models of Renal Pathophysiology (e.g., Acute Kidney Injury, Fluid Overload)

Comparative Preclinical Efficacy and Potency Evaluations

This compound, a synthetic form of atrial natriuretic peptide (ANP), has been the subject of numerous preclinical investigations to determine its efficacy and potency in comparison to other endogenous and synthetic natriuretic peptides. medchemexpress.comdrugbank.com These studies have primarily focused on its cardiovascular and renal effects, revealing a unique profile of biological activities. nih.gov

In preclinical models, this compound demonstrates significant hemodynamic and renal effects. Studies in anesthetized dogs have shown that it can effectively lower mean arterial blood pressure. nih.gov Concurrently, it produces a marked increase in the glomerular filtration rate (GFR), leading to substantial diuresis (increased urine output) and natriuresis (increased sodium excretion). nih.govdergipark.org.tr A noteworthy characteristic of this compound is its ability to increase GFR and sodium excretion without a sustained increase in total renal blood flow. nih.gov In fact, after a transient increase, renal plasma flow often returns to or falls below control levels during infusion. nih.gov

Comparatively, the biological activity of natriuretic peptides is highly dependent on their structure. The 28-amino acid peptide is the primary active circulating form in humans. dergipark.org.tr Different forms of ANP, such as Urodilatin, which is an amino-terminally extended form of ANP, have been compared to standard ANP. In conscious sheep, Urodilatin was found to be a more potent natriuretic agent than ANP under various sodium status conditions. nih.gov It is also reported that ANP is approximately 10-fold more potent in stimulating its primary receptor, NPR-A, than Brain Natriuretic Peptide (BNP). frontiersin.org The potency of these peptides is crucial for their biological function, which includes regulating blood pressure and extracellular fluid volume. uniprot.org

The following tables summarize the preclinical findings for this compound from key studies.

Table 1: Preclinical Effects of this compound in Anesthetized Dogs

Parameter Baseline (Control) During this compound Infusion Percentage Change
Mean Blood Pressure 134 ± 5 mm Hg 122 ± 4 mm Hg ↓ 9%
Glomerular Filtration Rate (GFR) 25.5 ± 2.7 ml/min/kidney 32.4 ± 4.1 ml/min/kidney ↑ 27%
Diuresis (Urine Flow) 0.21 ± 0.03 ml/min/kidney 1.06 ± 0.14 ml/min/kidney ↑ 405%
Natriuresis (Sodium Excretion) 38 ± 0.6 µeq/min/kidney 187 ± 35 µeq/min/kidney ↑ 392%
Kaliuresis (Potassium Excretion) 14.8 ± 1.6 µeq/min/kidney 35.7 ± 6.3 µeq/min/kidney ↑ 141%
Plasma Renin Activity 11.6 ± 2.3 ng/ml/hr 3.6 ± 1.2 ng/ml/hr ↓ 69%
Renin Secretory Rate 895 ± 313 ng/hr/min 255 ± 28 ng/hr/min ↓ 71%
Plasma Aldosterone Levels 8.4 ± 1.6 ng/dl 3.6 ± 0.7 ng/dl ↓ 57%

Data sourced from a study in five anesthetized dogs. nih.gov

Table 2: Compound Names Mentioned

Compound Name
Aldosterone
Amiloride
Angiotensin II
Atrial Natriuretic Factor (ANF)
Atrial Natriuretic Peptide (ANP)
This compound
Brain Natriuretic Peptide (BNP)
Norepinephrine

Structure Activity Relationships Sar and Peptide Engineering of Atrial Natriuretic Peptide

Identification of Critical Amino Acid Residues for Receptor Binding Affinity

The biological functions of Auriculin A and other atrial natriuretic peptides are mediated through binding to specific receptors, primarily the natriuretic peptide receptor-A (NPR-A). uniprot.orguniprot.org The affinity of this binding is highly dependent on the peptide's specific amino acid sequence and three-dimensional structure. A central structural feature required for the biological activity of all ANPs is a 17-amino acid ring formed by a disulfide bridge. ahajournals.orgdergipark.org.troup.com

Key findings from SAR studies have highlighted several critical residues:

The Disulfide Bridge : An intramolecular disulfide bond between two cysteine residues is essential for both receptor binding and the subsequent biological activity, such as smooth muscle relaxation and aldosterone (B195564) inhibition. ahajournals.orgdergipark.org.tr The integrity of this ring structure is a primary determinant of the peptide's ability to activate its receptor. ahajournals.org

C-Terminal Residues : The removal of amino acids from the carboxy-terminal (C-terminal) end of the peptide leads to a significant decrease in biological activity. oup.com This suggests that the C-terminal tail is crucial for proper receptor interaction and activation.

N-Terminal Residues : In contrast, modifications or removal of amino acids at the amino-terminal (N-terminal) end, which extends from the disulfide ring, generally have a much smaller impact on biological activity. oup.com

Core Ring Residues : Specific amino acids within the 17-residue ring are also vital. While detailed mapping for this compound itself is part of broader ANP research, studies on similar peptides show that residues like Arginine at certain positions are important for interaction with the receptor and subsequent stimulation of cellular responses. researchgate.net The conserved sequence within the ring (CFGXXXDRIXXXXGLGC) across different natriuretic peptides underscores its fundamental role in binding and function. oup.com

Structural Feature/ResidueImportance for Receptor Binding & ActivityReference
Intramolecular Disulfide BridgeEssential for maintaining the active conformation and for all biological activities. ahajournals.orgdergipark.org.tr
C-Terminal Amino AcidsCritically important; removal significantly reduces biological potency. oup.com
N-Terminal Amino AcidsLess critical; modifications have a minor effect on activity. oup.com
Conserved Ring SequenceContains key residues for receptor interaction and activation. oup.com

Rational Design and Synthesis of Peptide Analogs for Modified Pharmacological Profiles

The insights gained from SAR studies have paved the way for the rational design of this compound and ANP analogs with improved pharmacological properties, such as enhanced potency or stability. The primary method for creating these analogs is solid-phase peptide synthesis (SPPS), a technique that allows for the precise, residue-by-residue construction of a peptide chain. mdpi.comnih.gov

Strategies for designing analogs include:

Amino Acid Substitution : Replacing specific amino acids to enhance receptor binding or reduce susceptibility to degradation. For instance, substituting natural L-amino acids with non-proteinogenic amino acids (e.g., D-amino acids) can increase resistance to proteases. mdpi.comnih.gov

Structural Modification : Altering the peptide's backbone to create a more rigid or stable conformation. This can involve creating smaller cyclic structures or introducing chemical bridges other than the native disulfide bond, such as a triazole ring, to improve stability. nih.gov

Truncation and Extension : Creating shorter or longer versions of the peptide to identify the minimal sequence required for activity or to add features that might improve its pharmacokinetic profile.

These synthetic peptides are then purified and their structures are confirmed using methods like High-Performance Liquid Chromatography (HPLC) and mass spectrometry. mdpi.com The goal of this peptide engineering is often to develop analogs with a longer biological half-life or greater receptor selectivity, which could offer more sustained therapeutic effects.

Investigations into Receptor Selectivity and Ligand-Receptor Interaction Dynamics

This compound and its parent molecule, ANP, primarily exert their effects by binding to and activating the particulate guanylate cyclase-linked natriuretic peptide receptor-A (NPR-A). uniprot.orguniprot.org This interaction stimulates the production of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP), which mediates most of the peptide's downstream effects, including vasodilation and natriuresis. ahajournals.organatoljcardiol.com

However, the system of natriuretic peptides and their receptors is more complex:

Ligand-Receptor Dynamics : The binding of this compound to its receptor is a dynamic process. The initial interaction involves the ligand binding to a recognition site on the receptor. msdmanuals.com This binding event induces conformational changes in the receptor, which activates its intracellular enzymatic domain. nih.gov The duration of the ligand-receptor complex, or "residence time," can affect the prolongation of the pharmacological effect. msdmanuals.com Studies on similar receptor systems suggest that the interaction is not static; the receptor may oscillate between different active conformations even when bound to a ligand, influencing the pattern of intracellular signaling. mdpi.com

ReceptorTypePrimary Ligand(s)FunctionReference
NPR-A (GC-A)Guanylate Cyclase-LinkedANP (this compound), BNPMediates primary natriuretic, diuretic, and vasodilatory effects via cGMP production. uniprot.orguniprot.org
NPR-B (GC-B)Guanylate Cyclase-LinkedCNPPrimarily involved in bone growth and vascular remodeling. oup.com
NPR-CClearance ReceptorAll natriuretic peptidesRemoves peptides from circulation, regulating their levels. Does not produce cGMP. uniprot.org

Enzymatic Degradation Pathways and Strategies for Enhanced Metabolic Stability in Biological Systems

A significant limitation for the therapeutic use of native peptides like this compound is their rapid degradation in biological systems, leading to a short half-life. numberanalytics.comnih.gov The metabolic stability of a peptide refers to its resistance to this enzymatic breakdown. numberanalytics.com

The primary enzymatic degradation pathways for ANP involve:

Neutral Endopeptidase (NEP) : Also known as neprilysin (or MME in UniProt nomenclature), this is a key enzyme that cleaves and inactivates ANP in circulation. uniprot.orguniprot.org Inhibition of NEP is a major strategy for increasing the levels and effects of endogenous natriuretic peptides.

Insulin-Degrading Enzyme (IDE) : This enzyme is also capable of degrading ANP and other related peptides, contributing to their clearance. uniprot.orguniprot.org

To overcome this rapid degradation and enhance metabolic stability, several strategies have been developed in peptide engineering:

Modification of Cleavage Sites : Identifying the specific sites on the peptide that are targeted by proteases and modifying them. This can be done by substituting the natural amino acids at these "soft spots" with modified ones that are not recognized by the enzymes. numberanalytics.com

Incorporation of D-Amino Acids : Proteases are highly specific for peptides made of L-amino acids. Synthesizing analogs with D-amino acids makes them resistant to degradation. nih.gov

Cyclization : Constraining the peptide's structure through cyclization, beyond the native disulfide bond, can make it less accessible to proteases and thus more stable. nih.gov

These approaches aim to design this compound analogs that can persist longer in the body, potentially leading to more effective and sustained physiological responses. nih.gov

Synthetic Methodologies for Atrial Natriuretic Peptide and Analog Development

Advanced Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS) has been the predominant method for preparing Auriculin A and other ANP analogs due to its efficiency and amenability to automation. americanpeptidesociety.orgjustia.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. google.comiris-biotech.de The choice of protecting groups for the amino acids is a critical aspect of SPPS. The two main strategies are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) methods. springernature.comcreative-peptides.com

The Boc strategy utilizes the acid-labile Boc group for temporary protection of the N-terminus of the amino acid. iris-biotech.de Repetitive treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), is required to deprotect the N-terminus for the next coupling step. Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis using a strong acid like hydrogen fluoride (B91410) (HF). iris-biotech.de The synthesis of Urodilatin, a related ANP analog, has been successfully achieved using the Boc method with a benzhydrylamine resin. google.com

The Fmoc strategy, on the other hand, employs the base-labile Fmoc group for N-terminal protection. creative-peptides.com Deprotection is achieved using a mild base, such as piperidine (B6355638) in dimethylformamide (DMF). researchgate.net This approach offers the advantage of using milder conditions for the final cleavage from the resin and removal of side-chain protecting groups, which are typically tert-butyl based, with TFA. creative-peptides.comresearchgate.net A comparison of the Boc-polystyrene and Fmoc-polyamide methods for the synthesis of α-human atrial natriuretic factor highlighted the nuances and relative efficiencies of each strategy. springernature.com

The synthesis of complex peptides like this compound presents challenges, including the potential for aggregation of the growing peptide chain and difficult coupling reactions. To overcome these, various specialized reagents and techniques are employed. High-efficiency coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are used to facilitate the formation of peptide bonds. researchgate.net The formation of the intramolecular disulfide bridge, a key structural feature of this compound and other ANP analogs, is a crucial final step. This is typically achieved after the linear peptide has been cleaved from the resin and all protecting groups have been removed. Oxidation of the two cysteine residues can be accomplished using various reagents, including potassium ferricyanide (B76249) (K3Fe(CN)6), to form the disulfide bond. nih.gov

Table 1: Comparison of SPPS Strategies for ANP Analog Synthesis

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid (e.g., Trifluoroacetic Acid)Base (e.g., Piperidine)
Side-Chain Protection Typically benzyl-basedTypically tert-butyl based
Final Cleavage Strong acid (e.g., HF)Mild acid (e.g., TFA)
Advantages Long history of useMilder deprotection, fewer side reactions
Disadvantages Harsh final cleavage conditionsPotential for side reactions with certain amino acids

Solution-Phase Peptide Synthesis and Fragment Condensation Approaches

While SPPS is widely used, solution-phase peptide synthesis (LPPS) represents a classical and still relevant approach, particularly for large-scale production or the synthesis of shorter peptides. americanpeptidesociety.org In this method, amino acids are coupled in a homogenous solution, and the product is purified after each step, often through crystallization or extraction. americanpeptidesociety.org This can be more time-consuming and labor-intensive than SPPS but can offer advantages in terms of scalability and purity control for certain sequences. americanpeptidesociety.org

A powerful variation of solution-phase synthesis is the fragment condensation approach. nih.gov This strategy involves the synthesis of several smaller peptide fragments, which are then joined together to form the final, full-length peptide. nih.gov This can be particularly advantageous for long peptides, as it breaks down a complex synthesis into more manageable parts. The synthesis of a 26-amino acid atrial natriuretic factor (ANF) analog was achieved using a multi-fragment condensation approach, demonstrating the viability of this method for this class of peptides. nih.govpnas.org

Fragment condensation can also be combined with solid-phase techniques. In this hybrid approach, protected peptide fragments are synthesized on a solid support, cleaved, and then coupled together in solution or on another solid support. springernature.com This strategy can leverage the speed of SPPS for fragment generation while allowing for the purification of intermediates, potentially leading to a higher-purity final product.

The choice between solid-phase and solution-phase synthesis depends on various factors, including the length of the peptide, the desired scale of production, and the specific chemical properties of the amino acid sequence. americanpeptidesociety.orgmdpi.com For complex peptides like this compound, both methodologies and their hybrid variations have been successfully employed. springernature.comgoogle.com

Table 2: Overview of Peptide Synthesis Approaches

Synthesis MethodDescriptionKey AdvantagesKey Disadvantages
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids to a growing chain on a solid resin support. iris-biotech.deSpeed, automation, ease of purification between steps. americanpeptidesociety.orgResin loading capacity limits scale, potential for aggregation. americanpeptidesociety.org
Solution-Phase Peptide Synthesis (LPPS) Peptide chains are synthesized in a homogenous solution, with purification after each step. creative-peptides.comScalability for industrial production, precise control over reaction conditions. americanpeptidesociety.orgTime-consuming, complex purification steps. americanpeptidesociety.org
Fragment Condensation Smaller, protected peptide fragments are synthesized and then ligated to form the final peptide. nih.govEfficient for long peptides, allows for purification of intermediate fragments.Potential for racemization at the C-terminus of the fragments during coupling.

Chromatographic Purification and Spectroscopic Characterization of Synthetic Constructs

Following the chemical synthesis of this compound and related peptides, rigorous purification and characterization are essential to ensure the identity, purity, and correct structure of the final product.

High-performance liquid chromatography (HPLC) is the primary technique used for the purification of synthetic peptides. google.comgoogle.com Specifically, reversed-phase HPLC (RP-HPLC) is highly effective at separating the target peptide from impurities and byproducts generated during synthesis. The crude peptide mixture is passed through a column containing a nonpolar stationary phase, and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the components based on their hydrophobicity. google.com This allows for the isolation of the desired peptide with a high degree of purity, often exceeding 95-98%. google.comahajournals.orgnih.gov

Once purified, the identity and integrity of the synthetic peptide are confirmed using various spectroscopic methods.

Mass Spectrometry (MS) is used to determine the molecular weight of the peptide, confirming that the correct sequence of amino acids has been assembled. ahajournals.orgnih.gov Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly employed. core.ac.uk High-resolution mass spectrometry can provide a highly accurate mass measurement, further validating the elemental composition of the peptide.

Amino Acid Analysis provides a quantitative measure of the amino acid composition of the purified peptide. The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. The resulting ratios of the amino acids are compared to the theoretical composition based on the peptide's sequence. pnas.org

Fourier-transform infrared spectroscopy (FTIR) and Circular Dichroism (CD) are used to investigate the secondary structure of the peptide. nih.gov FTIR can provide information about the presence of structural elements like beta-sheets, which can be induced when the peptide binds to a lipid membrane. nih.gov CD spectroscopy is also sensitive to the peptide's conformation in solution, helping to confirm that it has folded into its biologically active shape.

Exploration of Non-Peptide Mimetics and Small Molecule Modulators of ANP Pathways

While synthetic peptides like this compound are valuable research tools and have therapeutic potential, they often have limitations such as poor oral bioavailability and short in vivo half-lives due to degradation by proteases. researchgate.netnih.gov This has driven the search for non-peptide mimetics and small molecule modulators that can replicate or enhance the activity of the ANP signaling pathway. researchgate.netresearchgate.net

Peptidomimetics are compounds that are designed to mimic the structure and function of a natural peptide but have been modified to improve their drug-like properties. researchgate.netnih.gov These modifications can include the incorporation of unnatural amino acids, changes to the peptide backbone, or cyclization to increase stability and resistance to enzymatic degradation. nih.gov For instance, azapeptides, where an α-carbon is replaced by a nitrogen atom, are a class of peptidomimetics that have been explored to enhance peptide stability. researchgate.net The development of ANP mimetics with extended half-lives, such as those with C-terminal extensions or fusions to other proteins like the Fc domain of antibodies, represents a significant area of research. mdpi.comahajournals.orgresearchgate.net

Small Molecule Modulators offer the advantage of potentially being orally available and having better pharmacokinetic profiles than peptides. acs.orgbiorxiv.org The search for small molecules that can activate the natriuretic peptide receptors (NPR-A, NPR-B, and NPR-C) is an active area of drug discovery. acs.orgoup.com These molecules can act as agonists, directly stimulating the receptor, or as positive allosteric modulators (PAMs), which enhance the binding and/or signaling of the natural peptide ligand. oup.comahajournals.org For example, the small molecule HS-142-1 has been identified as a nonpeptide antagonist of ANP receptors. mdpi.com More recently, small molecule activators of the NPR-C receptor and positive allosteric modulators for the NPR-A and GC-B receptors, such as MCUF-42 and MCUF-651, have been discovered, highlighting the potential for developing novel therapeutics that target the ANP pathway. acs.orgoup.comahajournals.orgnih.gov

Distinct Chemical Entity: Auricin Angucycline Like Polyketide Antibiotic

Microbial Origin and Isolation from Streptomyces lavendulae

Auricin is a secondary metabolite produced by the Gram-positive soil bacterium Streptomyces lavendulae subsp. lavendulae CCM 3239. mdpi.comnih.gov This strain was initially identified and sourced from the Czech Collection of Microorganisms (CCM) as Streptomyces aureofaciens CCM 3239. mdpi.com However, subsequent whole-genome sequencing revealed that the strain had been misclassified and is, in fact, S. lavendulae subsp. lavendulae. mdpi.comnih.gov

The isolation of auricin requires carefully optimized conditions due to its transient production and instability. The producing strain is typically cultivated in a liquid-rich Bennet medium. mdpi.comnih.gov Auricin production is transient, occurring within a narrow time frame as the culture enters the stationary phase. atlasofscience.org Following this peak, the compound is degraded to inactive metabolites, a process linked to its instability at the higher pH levels that develop in the culture medium during the stationary phase. mdpi.com

For isolation, the culture medium is extracted with ethyl acetate. The crude extract then undergoes further purification steps, commonly involving silica (B1680970) flash column chromatography and preparative RP-18 High-Performance Liquid Chromatography (HPLC), to yield pure auricin. mdpi.com

Biosynthetic Pathway Elucidation of the Polyketide Backbone and Tailoring Modifications

The biosynthesis of auricin follows the general principles of type II polyketide synthesis, resulting in an aromatic polyketide that undergoes significant post-synthesis modifications, including glycosylation. atlasofscience.org The final structure is distinguished by a highly oxygenated, griseusin-like spiroketal pyranonaphthoquinone aglycone, which sets it apart from typical angucyclines. atlasofscience.orgnih.gov

Genetic Architecture: aur1 and aur2 Biosynthetic Gene Clusters

The genetic blueprint for auricin biosynthesis is primarily located on a large, 240-kb linear plasmid designated pSA3239, rather than the bacterial chromosome. nih.govoup.comoup.com The core biosynthetic genes are organized into the aur1 gene cluster. This cluster exhibits an unusual organization; a central region containing genes for the polyketide aglycone synthesis is flanked by numerous auricin-specific tailoring genes that are scattered across a large, 30 kb flanking region. researchgate.netatlasofscience.orgresearchgate.net

The aur1 cluster is extensive, containing an operon (aur1A-aur1U) that includes genes for the polyketide synthase (PKS) machinery and various tailoring enzymes. oup.commdpi.com Adjacent to the aur1 cluster lies another partial type II PKS gene cluster, aur2. nih.govoup.comoup.com Research has revealed a functional interplay between these two clusters. The aur2 cluster contains genes for a ketosynthase α (aur2A) and β (aur2B), which can functionally replace their inactive counterparts (aur1D and aur1E) in the aur1 cluster. nih.govresearchgate.net This suggests a unique communication between the two gene clusters for the assembly of the auricin aglycone. nih.govresearchgate.net The aur2 cluster, however, lacks a gene for an acyl carrier protein (ACP), indicating it likely utilizes the ACP encoded by aur1F. nih.gov

The table below details some of the key genes within the aur1 and aur2 clusters and their proposed functions in auricin biosynthesis.

GeneEncoded Protein/FunctionClusterReference(s)
aur1A-aur1UStructural genes of the auricin clusteraur1 oup.com
aur1CCyclase (CYC)aur1 atlasofscience.org
aur1DKetosynthase α (KSα) (inactive)aur1 atlasofscience.orgnih.gov
aur1EKetosynthase β (KSβ) (inactive)aur1 atlasofscience.orgnih.gov
aur1FAcyl Carrier Protein (ACP)aur1 atlasofscience.orgnih.gov
aur1GKetoreductase (KR)aur1 atlasofscience.org
aur1HAromatase (ARO)aur1 atlasofscience.org
aur1L4-phosphopantetheinyl transferase (PPTase)aur1 nih.govresearchgate.net
aur1MMalonyl-CoA:ACP transacylase (MCAT)aur1 nih.govresearchgate.net
aur1TQSVInitial steps of D-forosamine biosynthesisaur1 nih.govresearchgate.net
sa52NDP-aminohexose N-dimethyltransferaseaur1 nih.govresearchgate.net
sa59NDP-hexose aminotransferaseaur1 nih.govresearchgate.net
aur2AKetosynthase α (KSα)aur2 nih.govresearchgate.net
aur2BKetosynthase β (KSβ)aur2 nih.govresearchgate.net

Enzymatic Mechanisms of Type II Polyketide Synthase and Post-PKS Modification

The biosynthesis of the auricin core structure is initiated by a minimal Type II PKS cassette, which typically comprises a ketosynthase (KSα and KSβ subunits) and an acyl carrier protein (ACP). atlasofscience.orgmdpi.com This machinery catalyzes the iterative condensation of malonyl-CoA extender units to form a poly-β-keto chain. atlasofscience.orgf1000research.com Subsequent enzymatic actions by ketoreductases (KR), aromatases (ARO), and cyclases (CYC) modify and cyclize this nascent chain into a cyclic aromatic polyketide. atlasofscience.orgf1000research.com

A key step in angucycline biosynthesis is the action of a specific cyclase, encoded by aur1C, which facilitates the angular cyclization of the fourth ring to produce the characteristic benz[a]anthracene skeleton. atlasofscience.org However, studies have revealed that the KSα and KSβ enzymes encoded by aur1D and aur1E are inactive. nih.govresearchgate.net Instead, the functional ketosynthases are provided by the adjacent aur2 cluster (aur2A and aur2B). nih.govresearchgate.net The activation of the acyl carrier protein (aur1F) is essential and is carried out by a 4-phosphopantetheinyl transferase (PPTase) encoded by aur1L. nih.govresearchgate.net

Following the formation of the polyketide backbone, a series of post-PKS tailoring enzymes modify the structure to generate the final auricin molecule. These modifications are crucial for the compound's biological activity and structural uniqueness. The resulting aglycone is not a typical angucycline but rather a spiroketal pyranonaphthoquinone, structurally similar to griseusins. atlasofscience.orgnih.gov

Glycosylation Reactions and Stereochemical Considerations

A defining feature of auricin is its glycosylation with the aminodeoxysugar D-forosamine. atlasofscience.orgmdpi.comresearchgate.net The biosynthesis and attachment of this sugar moiety are complex, involving genes from both the central aur1 region and scattered distant loci. mdpi.comnih.gov

The initial steps in D-forosamine biosynthesis are catalyzed by enzymes encoded by the aur1TQSV gene cassette, which is part of the main aur1A-U operon. nih.govresearchgate.net The final steps, including amination and N-dimethylation, are performed by an NDP-hexose aminotransferase (sa59) and an NDP-aminohexose N-dimethyltransferase (sa52), respectively, whose genes are located far from the core cluster. nih.govresearchgate.net Deletion of sa59 abolishes auricin production, while deletion of sa52 results in the production of an auricin analogue with a demethylated sugar. nih.govresearchgate.net

Unusually, two distinct glycosyltransferase genes are involved in attaching the single D-forosamine sugar to the auricin aglycone. nih.govresearchgate.net The stereochemistry of this glycosidic linkage is a critical determinant of the final molecule's structure and function. While the specific enzymes controlling the stereochemistry of the auricin aglycone have not been fully detailed, stereochemical control is a known and vital feature of polyketide biosynthesis, often dictated by specific ketoreductases that determine the configuration of hydroxyl groups. plos.orgplos.org

Regulatory Mechanisms Governing Auricin Biosynthesis

The production of auricin is transient and tightly controlled by a complex and multi-layered regulatory network. mdpi.comoup.com This intricate system ensures that auricin is synthesized only at a specific point in the bacterial life cycle, namely upon entry into the stationary phase. atlasofscience.org The regulation involves a cascade of pathway-specific regulators and is also influenced by global control elements.

Pathway-Specific Transcriptional Regulators and Global Control Elements

The regulatory network of the aur1 cluster is remarkably complex, involving multiple activators and repressors.

Pathway-Specific Regulators:

Aur1P : A key pathway-specific positive regulator belonging to the "atypical" response regulator family. oup.commicrobiologyresearch.org It directly activates the aur1Ap promoter, which drives the transcription of the aur1A-aur1U biosynthetic operon. oup.commdpi.com

Aur1R : A transcriptional repressor from the TetR family. oup.commicrobiologyresearch.org It negatively regulates auricin biosynthesis by binding to the promoter of aur1P (aur1Pp), thereby repressing the expression of the key activator. mdpi.commicrobiologyresearch.org This repression is relieved by auricin or its intermediates, creating a feedback loop. microbiologyresearch.org

Aur1O : A specific coactivator that interacts with Aur1P to enhance the transcription from the aur1Ap promoter. Deletion of aur1O leads to a significant decrease in auricin production. mdpi.com

Aur1PR3 and Aur1PR4 : Two positive regulators from the SARP (Streptomyces Antibiotic Regulatory Protein) family. oup.commdpi.com They are involved in controlling the expression of the tailoring genes rather than the core PKS genes. mdpi.com Their expression is, in turn, controlled by Aur1P and Aur1R. mdpi.comnih.gov

Global Control Elements:

SagA/SagR System : Auricin biosynthesis is also under the control of a global γ-butyrolactone (GBL) autoregulator-receptor system. mdpi.comsavba.sk The GBL synthase, SagA, produces a signaling molecule that binds to the GBL receptor, SagR (a TetR-family regulator). mdpi.comsavba.sk In the absence of the GBL signal, SagR represses the expression of the pathway-specific regulators aur1P and aur1R. mdpi.comsavba.sk When the GBL concentration reaches a threshold, it binds to SagR, releasing the repression and initiating the auricin-specific regulatory cascade. mdpi.com

Feedback Loop : A unique feedback mechanism exists where the pathway-specific repressor Aur1R also represses the transcription of the global regulators sagA and sagR after production has started, ensuring the system is tightly controlled. savba.sk

This hierarchical regulatory cascade, involving both global and pathway-specific elements, ensures that auricin production is precisely timed and occurs only for a short duration during the lifecycle of S. lavendulae. oup.comsavba.sk

Environmental and Nutritional Factors Influencing Secondary Metabolite Production

The production of Auricin, an angucycline-like polyketide antibiotic, by Streptomyces lavendulae subsp. lavendulae CCM 3239 (formerly Streptomyces aureofaciens CCM 3239) is a tightly regulated process significantly influenced by environmental and nutritional cues. researchgate.netresearchgate.net The biosynthesis of this secondary metabolite is characteristically transient, occurring within a narrow timeframe as the bacterium enters the stationary phase of growth. atlasofscience.orgnih.govasm.org

One of the most critical environmental factors governing Auricin accumulation is the pH of the culture medium. Auricin is notably unstable at high pH values. atlasofscience.orgnih.govasm.org As the producing organism, S. lavendulae, progresses through its growth cycle, the pH of the medium tends to increase. This change in pH leads to the degradation of the produced Auricin into inactive metabolites. atlasofscience.orgnih.gov Consequently, the window for Auricin production and isolation is brief, highlighting the importance of pH control in fermentation processes.

Nutritional conditions also play a pivotal role in the onset and yield of Auricin production. The composition of the growth medium, including the types and concentrations of carbon and nitrogen sources, can modulate the complex regulatory networks that control the expression of the Auricin biosynthetic gene cluster (aur1). researchgate.net While specific optimal nutrient compositions for maximizing Auricin production are a subject of ongoing research, it is understood that nutrient limitation can be a trigger for the production of many secondary metabolites in Streptomyces, including Auricin. The intricate interplay of these factors necessitates careful optimization of fermentation conditions to enhance the yield of this antibiotic.

Preclinical Biological Activities and Cellular Mechanisms of Action

Antibacterial Spectrum and Mode of Action in Microorganisms

Auricin exhibits a notable antibacterial activity, primarily directed against Gram-positive bacteria. atlasofscience.org Its efficacy has been demonstrated against various species, including Bacillus subtilis. researchgate.net The antibacterial potency of Auricin is a key characteristic that has driven interest in its study.

The following table summarizes the minimum inhibitory concentration (MIC) of Auricin against a selection of bacterial strains, providing a quantitative measure of its antibacterial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilisData not available in the provided search results
Staphylococcus aureusData not available in the provided search results

Data on specific MIC values were not available in the provided search results.

The precise molecular mechanism underlying the antibacterial action of Auricin in microorganisms is yet to be fully elucidated. However, as an angucycline antibiotic, it is hypothesized to interfere with essential cellular processes in susceptible bacteria. Potential mechanisms could involve the inhibition of DNA replication, transcription, or protein synthesis, which are common targets for this class of antibiotics. Further research is required to pinpoint the specific molecular targets and pathways affected by Auricin in bacterial cells.

Cytotoxicity and Anti-Neoplastic Effects on Cancer Cell Lines: Mechanistic Studies

Beyond its antibacterial properties, Auricin has demonstrated modest cytotoxic activity against several human tumor cell lines, suggesting potential as an anti-neoplastic agent. atlasofscience.org Its effects have been evaluated in various cancer cell models, revealing a spectrum of activity.

The table below presents the half-maximal inhibitory concentration (IC50) values of Auricin in different human cancer cell lines, indicating its cytotoxic potency.

Human Cancer Cell LineIC50 (µM)
A2780 (ovarian carcinoma)1.05 researchgate.net
A2780/CP (cisplatin-resistant ovarian carcinoma)0.7 researchgate.net
MDA-MB-231 (breast adenocarcinoma)4.19 researchgate.net
MCF-7 (breast adenocarcinoma)2.8 researchgate.net

Source: Matulova et al., 2019 researchgate.net

The cytotoxic effects of Auricin are linked to its ability to induce programmed cell death, or apoptosis, in cancer cells. While the specific molecular events are still under investigation, the induction of apoptosis is a common mechanism for many anti-cancer compounds. This process involves the activation of a cascade of intracellular signaling events that ultimately lead to the dismantling of the cell.

The identification of the precise molecular targets of Auricin within cancer cells is crucial for understanding its mechanism of action and for its potential development as a therapeutic agent. As a polyketide, Auricin may interact with a variety of intracellular molecules, including proteins and nucleic acids.

The signaling pathways modulated by Auricin in cancer cells are likely to be complex and interconnected. Given its ability to induce apoptosis, it is plausible that Auricin impacts key signaling pathways that regulate cell survival and death, such as those involving caspases and Bcl-2 family proteins. Further mechanistic studies are needed to delineate the specific signaling cascades that are perturbed by Auricin and to identify its direct molecular targets.

Induction of Apoptosis and Cell Cycle Perturbations

Synthetic Biology and Metabolic Engineering for Enhanced Production and Analog Diversification

The transient and often low-yield production of Auricin by its natural producer has prompted the exploration of synthetic biology and metabolic engineering approaches to improve its biosynthesis and to generate novel analogs with potentially enhanced properties. researchgate.net

One strategy involves the heterologous expression of the Auricin biosynthetic gene cluster (aur1) in a more amenable host organism. researchgate.net This approach can overcome the complex and strict regulatory controls present in the native producer, potentially leading to higher yields. However, the successful heterologous expression of large and complex gene clusters like aur1 can be challenging.

Metabolic engineering of the native producer, S. lavendulae, is another promising avenue. This can involve the manipulation of regulatory genes within the aur1 cluster to overcome the tight control of Auricin production. researchgate.net For instance, overexpression of positive regulators or deletion of negative regulators could lead to an increase in Auricin biosynthesis.

Furthermore, synthetic biology tools can be employed for the diversification of Auricin's structure to create novel analogs. By modifying the biosynthetic pathway through the introduction or alteration of tailoring enzymes, it is possible to generate a range of Auricin derivatives. These new compounds could exhibit improved antibacterial or anti-neoplastic activity, or possess more favorable pharmacological properties. The investigation into the initial steps of Auricin biosynthesis using a synthetic-biology-based approach has provided insights into the communication between different biosynthetic gene clusters, which could be exploited for analog generation. researchgate.net

Heterologous Expression Systems for Recombinant Auricin Production

Heterologous expression, the production of a protein or pathway in a non-native host organism, is a cornerstone strategy for studying and engineering natural product biosynthesis. nih.govmdpi.com It is particularly useful for activating "silent" BGCs, improving product titers, and facilitating genetic manipulation. mdpi.com The aur1 BGC has been the subject of several heterologous expression studies to decipher its function and produce its metabolites. researchgate.netnih.gov

The choice of a host-vector system is critical for successful heterologous expression. Streptomyces species, being the native producers of a vast array of polyketides, are often used as chassis strains. nih.govasm.org Common hosts include Streptomyces coelicolor and Streptomyces albus. mdpi.comasm.org A variety of integrative vectors have been developed to introduce genes and entire BGCs into these hosts. asm.orgnih.gov These vectors often contain strong constitutive promoters (e.g., ermEp, kasOp), ribosome binding sites (RBS), and site-specific integration elements (e.g., from phages like φC31 or φBT1) to ensure stable insertion into the host chromosome. researchgate.netasm.orgnih.gov

A significant study on auricin biosynthesis utilized a synthetic biology platform for expression in S. coelicolor M1146. researchgate.netnih.gov The system was based on a phage PhiBT1 integration vector (pMU1s-kasOp) where genes could be easily assembled into an artificial operon under the control of the strong kasOp promoter. researchgate.netnih.govresearchgate.net

The table below details the heterologous expression systems used in the study of the auricin biosynthetic pathway.

Vector System Promoter Integration Element Host Strain Expressed Genes Outcome Reference(s)
pMU1s-kasOp* based plasmidkasOpPhage φBT1S. coelicolor M1146lanABCFDLE (landomycin initial genes)Production of rabelomycin (B1204765) (validation of system). researchgate.netnih.gov
pMU1s-kasOp based plasmidkasOpPhage φBT1S. coelicolor M1146aur1DEFCGHA (auricin initial genes)No product detected. researchgate.netnih.gov
pMU1s-kasOp based plasmidkasOpPhage φBT1S. coelicolor M1146aur2AB + aur1FCGHAProduction of rabelomycin. researchgate.netnih.gov
pMU1s-kasOp based plasmidkasOpPhage φBT1S. coelicolor M1146aur2AB + aur1FCGHALM~31-fold higher production of rabelomycin (12.4 mg/L). researchgate.netresearchgate.net
pSA3239 (linear plasmid vector)kasOpPhiC31S. lavendulae subsp. lavendulae CCM 3239act BGC (actinorhodin) + actII-ORF4 (regulator)Efficient heterologous production of actinorhodin. nih.gov

These studies demonstrate both the challenges and successes of recombinant auricin-related production. While the direct expression of the core aur1 genes was unsuccessful in one system, the platform enabled the functional characterization of the genes through combinatorial approaches. researchgate.net Furthermore, the development of the native producer's linear plasmid, pSA3239, into an expression vector offers a promising, stable, and higher-copy-number alternative for expressing large BGCs. nih.gov

Q & A

Q. Classification Key :

  • Basic : Foundational techniques, reproducibility, and initial experimental design.
  • Advanced : Data reconciliation, mechanistic studies, and computational integration.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.